Fmoc-Lys-OH.HCl

Catalog No.
S763196
CAS No.
139262-23-0
M.F
C21H25ClN2O4
M. Wt
404.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys-OH.HCl

CAS Number

139262-23-0

Product Name

Fmoc-Lys-OH.HCl

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1

InChI Key

MVMZFAIUUXYFGY-FYZYNONXSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl

Synonyms

139262-23-0;Fmoc-Lys-OH.HCl;Fmoc-Lys-OHhydrochloride;Nalpha-Fmoc-L-lysinehydrochloride;FMOC-LYS-OHHCL;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoicacidhydrochloride;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysineHydrochloride;Fmoc-L-lysineHCl;Fmoc-Lys-OH??HCl;PubChem10025;Fmoc-Lys-OHinvertedexclamationmarkcurrencyHCl;Fmoc-L-lysinehydrochloride;C21H25ClN2O4;KSC496Q6H;CTK3J6863;N|A-Fmoc-L-lysinehydrochloride;MolPort-003-983-044;ANW-20507;CF-190;MFCD00190889;AKOS015908873;AKOS015924136;RTR-005158;(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoicAcidHydrochloride;AK-41377

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl

Building Blocks for Peptides

  • Fmoc-Lys-OH.HCl is a building block for the creation of peptides. Peptides are short chains of amino acids that play crucial roles in biological functions. ()
  • Fmoc-Lys-OH.HCl contains the amino acid L-lysine, which is essential for various biological processes. ()

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-Lys-OH.HCl is commonly employed in a technique called Solid-Phase Peptide Synthesis (SPPS). ()
  • SPPS is an automated method for efficiently synthesizing peptides. Fmoc-Lys-OH.HCl, along with other amino acid building blocks, is attached one by one to a solid support to form the desired peptide sequence.

Studying Protein Function

  • Researchers can use Fmoc-Lys-OH.HCl to create modified peptides containing L-lysine. These modified peptides can be instrumental in studying protein function. For instance, by replacing a specific amino acid with L-lysine, scientists can investigate the role of that particular amino acid in protein activity.

Fmoc-Lys-OH.HCl is a derivative of the amino acid L-lysine. It is chemically modified with two functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This bulky group protects the amino group (NH2) of lysine, making it unreactive during peptide chain assembly.
  • Hydrochloride (HCl): This salt form improves the solubility of the molecule in organic solvents commonly used in peptide synthesis [].

Fmoc-Lys-OH.HCl serves as a crucial building block for the construction of peptides containing the amino acid lysine. Peptides are short chains of amino acids linked by peptide bonds and play vital roles in various biological processes [].


Molecular Structure Analysis

The key features of Fmoc-Lys-OH.HCl's structure include:

  • A central hydrocarbon backbone with a carboxylic acid group (COOH) at one end and the protected amino group (NH-Fmoc) at the other.
  • A side chain of lysine containing an additional amino group (NH2) and a terminal alkyl chain.
  • The presence of a chloride ion (Cl-) associated with the positively charged amino group, forming a salt.

This structure allows Fmoc-Lys-OH.HCl to participate in peptide bond formation while the Fmoc group safeguards the lysine's amino group for selective manipulation during synthesis [].


Chemical Reactions Analysis

Fmoc-Lys-OH.HCl is involved in several crucial reactions during peptide synthesis:

  • Deprotection: The Fmoc group can be selectively removed using mild acidic conditions (e.g., piperidine in DMF) to reveal the free amino group of lysine, ready to participate in peptide bond formation.
  • Peptide Bond Formation: The deprotected lysine's amino group reacts with the C-terminal carboxylic acid group of another amino acid derivative (activated by coupling reagents), forming a peptide bond and extending the peptide chain [].
  • Cleavage from Resin: After peptide synthesis is complete, the final peptide is cleaved from a solid support (resin) using specific cleavage cocktails that often include scavengers to neutralize reactive groups like the Fmoc moiety.

These reactions are precisely controlled to create peptides with desired sequences and functionalities.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: Not readily available, but similar Fmoc-protected amino acids typically have melting points above 100°C.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like DMF, DMSO, and DCM; moderately soluble in water [].
  • Stability: Stable under dry conditions at room temperature, but light-sensitive [].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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